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Compound of Interest

Compound Name: 1-(Cyclopropylsulfonyl)piperazine

Cat. No.: B1520114

In-depth Technical Guide: 1-
(Cyclopropylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-
(Cyclopropylsulfonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry
and drug discovery. The document details its chemical properties, and while specific biological
data and experimental protocols for this exact molecule are not extensively available in public
literature, this guide also explores the synthesis and biological activities of structurally related
compounds to provide a foundational understanding for research and development

professionals.

Chemical Identity and Properties

1-(Cyclopropylsulfonyl)piperazine is a substituted piperazine derivative. The hydrochloride
salt is the most commonly referenced form in chemical databases.

Table 1: Physicochemical Properties of 1-(Cyclopropylsulfonyl)piperazine and its
Hydrochloride Salt
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1- 1-
Property (Cyclopropylsulfonyl)piper (Cyclopropylsulfonyl)piper
azine (Parent Compound) azine hydrochloride
PubChem CID 45496790 66617637[1]
Not explicitly assigned in major
CAS Number 1057385-13-3[1]
databases
Molecular Formula C7H14N202S C7H15CIN202S[1]

Molecular Weight

190.26 g/mol (calculated)

226.73 g/mol [1]

Canonical SMILES

C1CC1S(=0)(=0)N2CCNCC2

C1CC1S(=0)
(=0)N2CCNCC2.Cl

InChl Key

XMQSYWUXRAPUHP-
UHFFFAOYSA-N

XMQSYWUXRAPUHP-
UHFFFAOYSA-N[1]

Synthesis and Methodologies

While a specific, detailed experimental protocol for the synthesis of 1-
(Cyclopropylsulfonyl)piperazine is not readily available in peer-reviewed journals, a general
synthetic strategy can be inferred from standard organic chemistry principles and protocols for
similar N-substituted piperazines. The synthesis would likely involve the reaction of piperazine
with cyclopropanesulfonyl chloride.

A common challenge in the synthesis of monosubstituted piperazines is preventing
disubstitution. A typical approach to achieve monosubstitution involves the use of a protecting
group on one of the piperazine nitrogens.

General Experimental Workflow for N-Sulfonylation of
Piperazine

The following diagram illustrates a plausible synthetic workflow for preparing 1-
(Cyclopropylsulfonyl)piperazine, likely starting from a protected piperazine derivative.
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Step 1: Protection

Piperazine

(Boc)20, Solvent (e.g., DCM)

Step 2: Sulfonylation

tert-butyl piperazine-1-carboxylate (Boc-piperazine) Cyclopropanesulfonyl chloride

Base (e.g., EtsN), Solvent (4.g., DCM) l

tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate

Acid (e.g., TFA or HCl in Dioxane)

Step 3: Dgprotection

1-(Cyclopropylsulfonyl)piperazine

Click to download full resolution via product page

Caption: General synthetic workflow for 1-(Cyclopropylsulfonyl)piperazine.

Methodological Considerations

e Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group is common for one of
the piperazine nitrogens to ensure monosubstitution.

» Sulfonylation: The reaction of the protected piperazine with cyclopropanesulfonyl chloride
would be carried out in the presence of a non-nucleophilic base, such as triethylamine or
diisopropylethylamine, to neutralize the HCI byproduct. The reaction is typically performed in
an aprotic solvent like dichloromethane or tetrahydrofuran.
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» Deprotection: The final step involves the removal of the Boc group under acidic conditions,
commonly using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an
organic solvent like dioxane or methanol, to yield the desired product.

Biological Activity and Potential Applications

Specific biological data for 1-(Cyclopropylsulfonyl)piperazine is scarce in the public domain.
However, the broader class of sulfonylpiperazine derivatives has attracted significant interest in
drug discovery for their diverse pharmacological activities. These compounds are recognized
for their ability to interact with a variety of biological targets, including enzymes and receptors.

The sulfonylpiperazine moiety is a versatile scaffold in medicinal chemistry. The piperazine ring
can provide favorable pharmacokinetic properties, such as improved solubility and
bioavailability, while the sulfonyl group can participate in key binding interactions with target
proteins.

General Biological Activities of Sulfonylpiperazine
Derivatives
Research on various sulfonylpiperazine derivatives has revealed a wide range of biological

activities, including:

» Antimicrobial activity: Some sulfonylpiperazine derivatives have shown efficacy against both
Gram-positive and Gram-negative bacteria.

e Anticancer activity: These compounds have been investigated for their inhibitory effects on
enzymes crucial for cancer cell proliferation and invasion, such as kinases and matrix
metalloproteinases.

» Neurological applications: The structural motif is found in drugs targeting neurological
disorders.

Potential Signhaling Pathways of Interest

Given the broad activities of related compounds, 1-(Cyclopropylsulfonyl)piperazine could
potentially interact with various signaling pathways. The following diagram illustrates a
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hypothetical interaction with a generic kinase signaling pathway, a common target for
piperazine-containing drugs.

Hypothetical Kinase Inhibition Pathway
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion for Drug Development Professionals

1-(Cyclopropylsulfonyl)piperazine represents a chemical entity with potential for further
investigation in drug discovery programs. While direct biological data is limited, the well-
established versatility of the sulfonylpiperazine scaffold suggests that this compound could be a
valuable building block or lead structure. Researchers are encouraged to undertake screening
assays to elucidate its biological targets and potential therapeutic applications. The synthetic
methodologies outlined provide a starting point for the preparation of this and related
compounds for further study. The exploration of its activity against various kinases, proteases,
and G-protein coupled receptors could be a fruitful area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1520114?utm_src=pdf-body-img
https://www.benchchem.com/product/b1520114?utm_src=pdf-body
https://www.benchchem.com/product/b1520114?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. 1-(Cyclopropanesulfonyl)piperazine hydrochloride | C7H15CIN202S | CID 66617637 -
PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [1-(Cyclopropylsulfonyl)piperazine CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520114#1-cyclopropylsulfonyl-piperazine-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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